![molecular formula C11H11N3O B2371076 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 1785581-83-0](/img/structure/B2371076.png)
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-triazoles . It is also known as Ethanone, 1-(2-methylphenyl)- . The molecular formula of this compound is C9H10O .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone” can be represented by its IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 . The molecular weight of this compound is 134.1751 .Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
- A study by Bochao Li et al. (2017) discusses the synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives, including compounds similar to 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone. These derivatives showed promising antimicrobial activities against both bacteria and fungi, with notable efficacy against Gram-negative bacteria (Li et al., 2017).
Spectroscopic Properties and Quantum Chemical Calculations
- K. Sarac (2020) synthesized a similar compound and characterized it through various spectral techniques and quantum chemical calculations. This research highlights the compound's antibacterial and antioxidant activities, demonstrating its potential for various scientific applications (Sarac, 2020).
Corrosion Inhibition
- A study conducted by Q. Jawad et al. (2020) on a similar compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, revealed its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. This research contributes to the understanding of how triazole derivatives can be used in corrosion protection (Jawad et al., 2020).
Antioxidant and Antibacterial Properties
- Another study by K. Sarac et al. (2020) synthesized a novel series of compounds related to 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone and evaluated their antioxidant and antibacterial properties. These compounds exhibited high antioxidant activity, underlining their potential in scientific research (Sarac et al., 2020).
Optical Properties
- Liu et al. (2010) synthesized a series of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and investigated their UV-vis absorption and fluorescence spectra. This study adds to the understanding of the optical properties of such compounds, which could be crucial for various scientific applications (Liu et al., 2010).
Anti-Inflammatory Activity
- A study by N. Karande and L. Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated their anti-inflammatory activity. This research showcases the potential of such compounds in developing new anti-inflammatory drugs (Karande & Rathi, 2017).
Mecanismo De Acción
Target of Action
The primary targets of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone are currently unknown. This compound is a derivative of acetophenone , which is known to interact with various proteins and enzymes . .
Mode of Action
The mode of action of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is not well-studied. As a derivative of acetophenone, it may share some of its properties. Acetophenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . .
Propiedades
IUPAC Name |
1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHLWMWWSTAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC=N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

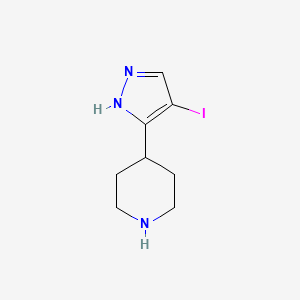

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
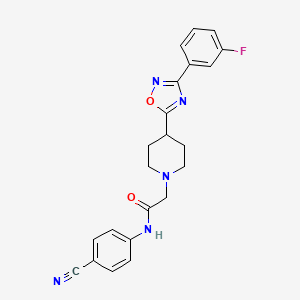
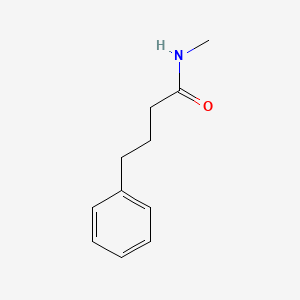
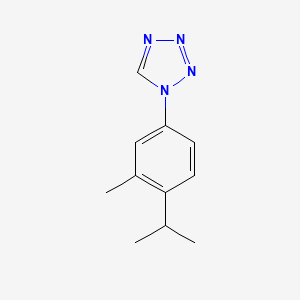

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
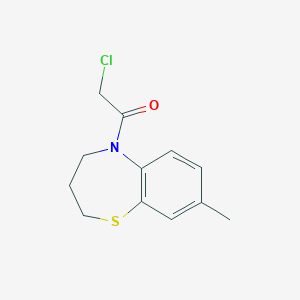
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
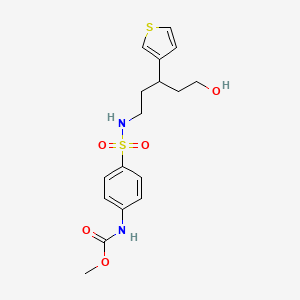
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)